molecular formula C5H10N2O4 B14703261 5-Nitro-L-norvaline CAS No. 21753-92-4

5-Nitro-L-norvaline

Cat. No.: B14703261
CAS No.: 21753-92-4
M. Wt: 162.14 g/mol
InChI Key: XEPMGNVHTHVQNX-BYPYZUCNSA-N
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Description

5-Nitro-L-norvaline is a derivative of the non-proteinogenic amino acid L-norvaline. It is characterized by the presence of a nitro group (-NO2) attached to the carbon chain.

Preparation Methods

The synthesis of 5-Nitro-L-norvaline typically involves the nitration of L-norvaline. One common method includes the use of nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the carbon chain .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

5-Nitro-L-norvaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-L-norvaline .

Scientific Research Applications

5-Nitro-L-norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-L-norvaline involves its interaction with specific molecular targets. For instance, it inhibits arginase by binding to the enzyme’s active site, thereby preventing the conversion of L-arginine to urea and ornithine. This inhibition can reduce the production of reactive oxygen species and inflammation, which are associated with neurodegenerative diseases .

Comparison with Similar Compounds

5-Nitro-L-norvaline can be compared to other nitro-substituted amino acids, such as 5-nitro-L-glutamate and 5-nitro-L-ornithine. These compounds share similar structural features but differ in their specific biological activities and applications. For example, 5-nitro-L-glutamate is primarily studied for its role in neurotransmission, while 5-nitro-L-ornithine is investigated for its potential in cancer therapy .

Properties

CAS No.

21753-92-4

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-2-amino-5-nitropentanoic acid

InChI

InChI=1S/C5H10N2O4/c6-4(5(8)9)2-1-3-7(10)11/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1

InChI Key

XEPMGNVHTHVQNX-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[N+](=O)[O-]

Canonical SMILES

C(CC(C(=O)O)N)C[N+](=O)[O-]

Origin of Product

United States

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